2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine
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Overview
Description
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the reduction of intermediate compounds using reagents like DIBAL-H, followed by further functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method is highly efficient, selective, and environmentally friendly, as it avoids the need for chromatography and isolation steps .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like DIBAL-H.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, DIBAL-H for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. For example, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the enzyme CYP-450, inhibiting its activity . This interaction is crucial for the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-carboxylate: Another triazole derivative with similar structural features.
1-Methyl-3-nitro-1H-1,2,4-triazole-5-yl: A compound with similar functional groups.
Uniqueness
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16N4 |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C8H16N4/c1-5-6-10-7(8(2,3)9)12(4)11-6/h5,9H2,1-4H3 |
InChI Key |
MSJMPJSOGVSXRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C(C)(C)N)C |
Origin of Product |
United States |
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